Trachelanthamine
Overview
Description
Trachelanthamine is a pyrrolizidine alkaloid isolated from plants, specifically from the Boraginaceae family, such as Cynoglossum creticum . Pyrrolizidine alkaloids are known for their complex structures and biological activities. This compound has a molecular formula of C15H27NO4 and a molecular weight of 285.38 g/mol .
Mechanism of Action
Target of Action
Trachelanthamine is a pyrrolizidine alkaloid The specific targets of this compound are not explicitly mentioned in the available literature
Mode of Action
As a pyrrolizidine alkaloid, it may interact with its targets to induce certain biological effects . .
Biochemical Pathways
Pyrrolizidine alkaloids are known to be involved in a variety of biochemical pathways . .
Result of Action
Some studies suggest that pyrrolizidine alkaloids may have genotoxic effects
Preparation Methods
Synthetic Routes and Reaction Conditions: Trachelanthamine can be synthesized through classical tracer studies using radioactively labeled precursor amines like putrescine, spermidine, and homospermidine . The synthesis involves various necine bases such as trachelanthamidine, supinidine, retronecine, and heliotridine .
Industrial Production Methods: Industrial production of this compound is typically achieved through extraction from natural sources, such as Eupatorium fortunei . The extraction process involves using solvents like methanol and solid-phase extraction techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: Trachelanthamine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.
Scientific Research Applications
Trachelanthamine has several scientific research applications, including:
Comparison with Similar Compounds
- Trachelanthamidine
- Supinidine
- Retronecine
- Heliotridine
Comparison: Trachelanthamine is unique among pyrrolizidine alkaloids due to its specific structure and biological activity. While similar compounds like trachelanthamidine and supinidine share structural motifs, this compound’s distinct arrangement of functional groups contributes to its unique genotoxic properties .
Biological Activity
Trachelanthamine is a pyrrolizidine alkaloid (PA) primarily derived from plants in the Boraginaceae family. This compound has garnered attention due to its diverse biological activities, including potential toxicity and therapeutic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
1. Chemical Structure and Biosynthesis
This compound is characterized by its unique pyrrolizidine structure, which plays a crucial role in its biological activity. The compound is biosynthesized through a series of enzymatic reactions involving precursors such as putrescine and spermidine, leading to the formation of necine bases like trachelanthamidine. This process has been extensively studied to understand the metabolic pathways involved in PA biosynthesis.
Table 1: Biosynthetic Pathway of this compound
Precursor | Enzyme Involved | Product |
---|---|---|
Putrescine | Homospermidine synthase | Homospermidine |
Homospermidine | Diamine oxidase | Trachelanthamidine |
Trachelanthamidine | Hydroxylation | This compound |
2.1 Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that extracts containing this compound can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Case Study : A study reported that this compound isolated from Heliotropium species demonstrated inhibitory effects against Staphylococcus aureus and Candida albicans, suggesting its potential use in treating infections caused by these organisms .
2.2 Cytotoxic Effects
The cytotoxicity of this compound has been evaluated in several cell lines, revealing its potential as an anticancer agent. Research indicates that this compound induces apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
- Research Findings : In vitro studies showed that treatment with this compound led to significant cell death in HepG2 liver cancer cells, with increased levels of reactive oxygen species (ROS) observed post-treatment .
2.3 Hepatotoxicity
Despite its potential therapeutic benefits, this compound is also associated with hepatotoxicity. Pyrrolizidine alkaloids are known to cause liver damage, and this compound is no exception.
- Toxicological Assessment : A review highlighted cases where chronic exposure to PAs, including this compound, resulted in liver fibrosis and other hepatic disorders in both animal models and humans .
3. Pharmacokinetics
The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion (ADME).
- Absorption : Studies suggest that this compound has good intestinal absorption characteristics.
- Metabolism : The compound undergoes extensive hepatic metabolism, which is crucial for its bioactivation into more toxic forms .
- Excretion : Metabolites are primarily excreted via urine, necessitating further investigation into their long-term effects on human health.
4. Conclusion
This compound represents a complex interplay between beneficial pharmacological effects and potential toxicity. While it shows promise as an antimicrobial and anticancer agent, its hepatotoxic properties cannot be overlooked. Future research should focus on elucidating the mechanisms underlying its biological activities and exploring ways to mitigate its toxic effects while harnessing its therapeutic potential.
Properties
IUPAC Name |
[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12+,13+,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQSLRZZOVFVHJ-OSFYFWSMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@](C(C)C)(C(=O)OC[C@@H]1CCN2[C@H]1CCC2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14140-18-2 | |
Record name | Trachelanthamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14140-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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